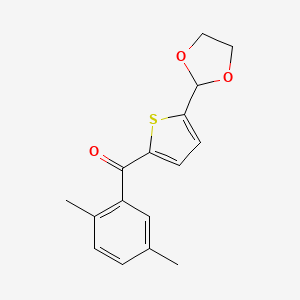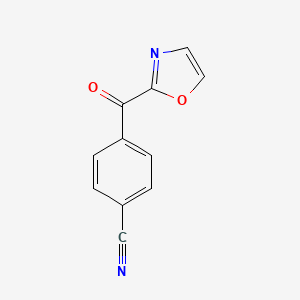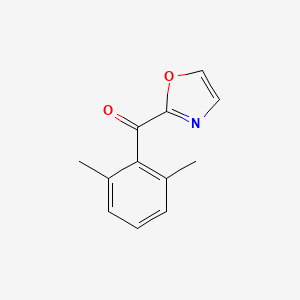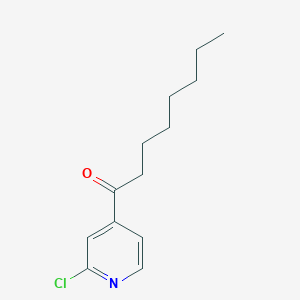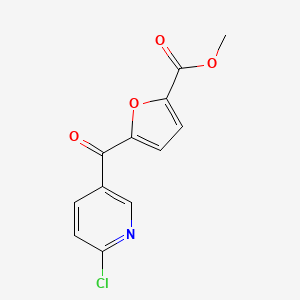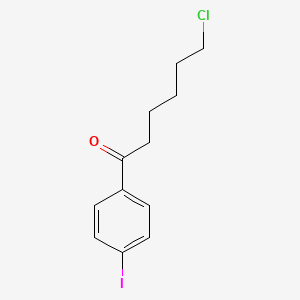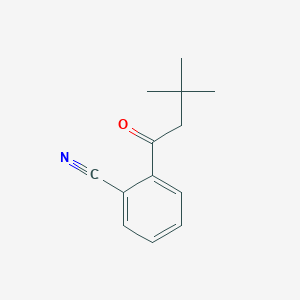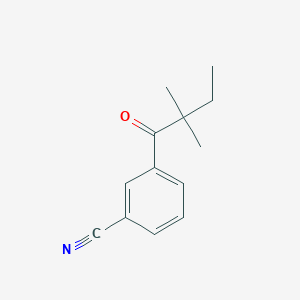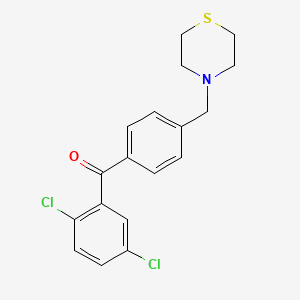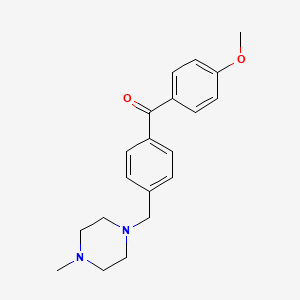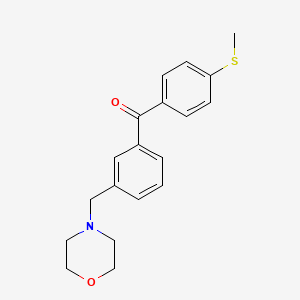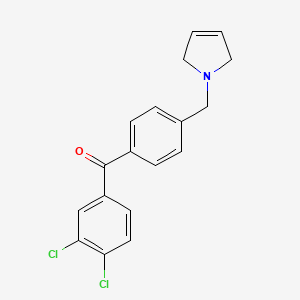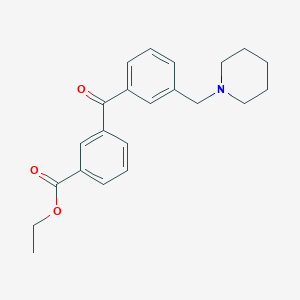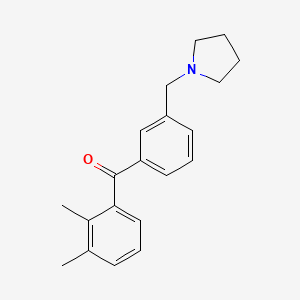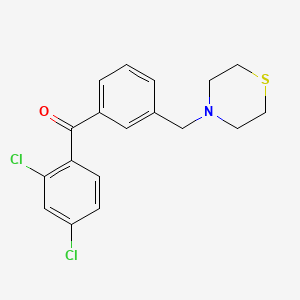
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DTMBP and its derivatives often involves reactions like the one involving 2-quinolinecarbonitriles, demonstrating the chemical versatility of benzophenone derivatives.Chemical Reactions Analysis
Benzophenone derivatives like DTMBP have unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Physical And Chemical Properties Analysis
DTMBP is a colorless solid that is soluble in organic solvents. It has a molecular weight of 366.3 . The exact melting point is not specified, but a related compound, 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone, has a melting point of 176°C.Wissenschaftliche Forschungsanwendungen
Biological Chemistry Applications
Benzophenone photophores, including derivatives similar to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, have unique photochemical properties that are utilized in biological chemistry. Upon excitation, they form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This light-directed covalent attachment process is exploited for binding/contact site mapping of ligand-protein interactions, identification of molecular targets, interactome mapping, and proteome profiling (Dormán et al., 2016).
Material Science Applications
In material science, benzophenone derivatives serve as crucial components for bioconjugation and site-directed modification of biopolymers. They are also used for surface grafting and immobilization techniques, benefiting from their low reactivity towards water, stability in ambient light, and the convenient excitation at 365 nm. These properties make them invaluable in developing new materials and enhancing the functionality of existing ones (Dormán et al., 2016).
Antitumor Activity
Research on novel benzophenone derivatives, including structures analogous to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, has shown potential in medical applications, particularly in antitumor activities. Such compounds have been synthesized and demonstrated potent cytotoxic activity against various cancer cell lines, including P388 murine leukemia and PC-6 human lung carcinoma cells. Their significant antitumor activity highlights the therapeutic potential of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).
Environmental Implications
The widespread use of benzophenone compounds in personal care products has raised concerns regarding their environmental impact. Studies have focused on the degradation mechanisms and by-products of benzophenones, including chlorinated derivatives and phenyl benzoquinones, during water treatment processes. Understanding these mechanisms is crucial for assessing the environmental risk and developing safer alternatives (Sun et al., 2019).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWUNAKZPWAXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643389 | |
| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898787-81-0 | |
| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



